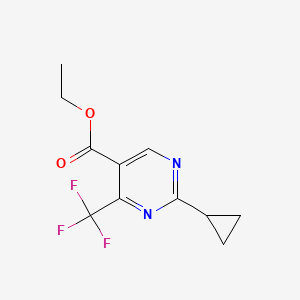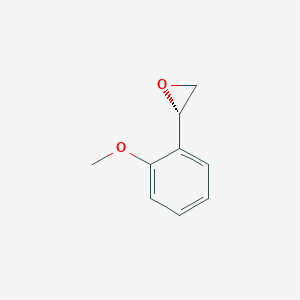
8-Iodo-2-(trifluoromethyl)quinolin-4(1H)-one
Overview
Description
8-Iodo-2-(trifluoromethyl)quinolin-4(1H)-one, also known as ITQ-1, is a synthetic compound with a wide range of applications in organic chemistry and biochemistry. It is used in various scientific research applications, such as in the synthesis of biologically active compounds and in the study of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 8-Iodo-2-(trifluoromethyl)quinolin-4(1H)-one is still not fully understood. However, it is believed that the compound interacts with proteins and enzymes in the body, resulting in the alteration of their structure and function. It is also believed to interact with DNA and RNA, resulting in the modification of gene expression.
Biochemical and Physiological Effects
8-Iodo-2-(trifluoromethyl)quinolin-4(1H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to modulate the activity of receptors involved in the regulation of cell growth and differentiation. It has also been shown to have an effect on the expression of genes involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
8-Iodo-2-(trifluoromethyl)quinolin-4(1H)-one has a number of advantages for use in lab experiments. It is a relatively stable compound, with a low tendency to decompose. It is also relatively non-toxic and has a low potential for bioaccumulation. However, it is also a relatively expensive compound and its synthesis can be difficult to control.
Future Directions
The future directions for 8-Iodo-2-(trifluoromethyl)quinolin-4(1H)-one are varied and numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for the compound. Furthermore, further research is needed to identify new applications for 8-Iodo-2-(trifluoromethyl)quinolin-4(1H)-one, such as in the development of novel drugs and pharmaceuticals. Finally, further research is needed to identify potential toxicological effects of the compound.
Scientific Research Applications
8-Iodo-2-(trifluoromethyl)quinolin-4(1H)-one has a wide range of applications in scientific research. It is used in the synthesis of biologically active compounds, such as drugs and pharmaceuticals, as well as in the study of biochemical and physiological effects. It has also been used in the synthesis of fluorescent probes for imaging and biosensing applications.
properties
IUPAC Name |
8-iodo-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3INO/c11-10(12,13)8-4-7(16)5-2-1-3-6(14)9(5)15-8/h1-4H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLTWUOAANXGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)NC(=CC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Iodo-2-(trifluoromethyl)quinolin-4(1H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


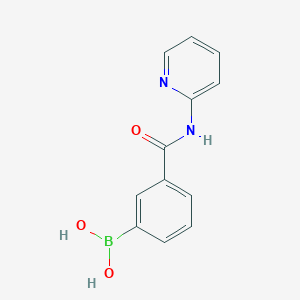
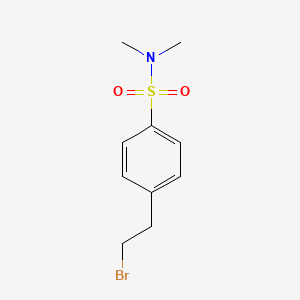
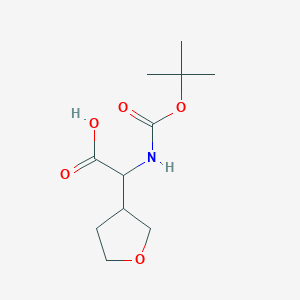
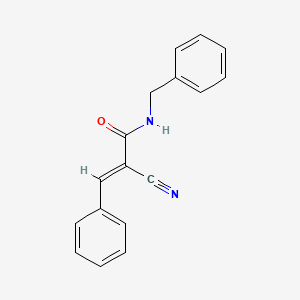
![Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B3161953.png)
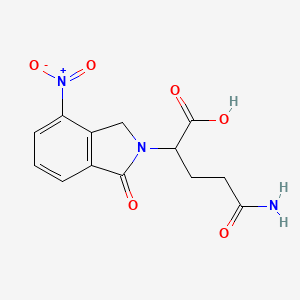
![N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide](/img/structure/B3161967.png)


